molecular formula H5IO6 B105680 Orthoperiodic acid CAS No. 10450-60-9

Orthoperiodic acid

Cat. No. B105680
CAS RN: 10450-60-9
M. Wt: 227.94 g/mol
InChI Key: TWLXDPFBEPBAQB-UHFFFAOYSA-N
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Description

Orthoperiodic acid is a chemical compound that has been studied for its unique properties and potential applications. The acid salt of this compound, CsH9I2O12, crystallizes in the monoclinic system and consists of layers formed by Cs+ ions, this compound molecules (IO(OH)5), and IO2(OH)−4 ions, which are joined via hydrogen bonds . The compound exhibits a transition into a superionic state at temperatures above 40°C, which is indicative of its proton conductivity properties .

Synthesis Analysis

The synthesis of this compound derivatives and related compounds has been explored in various studies. For instance, the synthesis of ortho acid ester-type 1,3-dioxolanofullerenes has been achieved through a radical reaction of60fullerene with halocarboxylic acids, promoted by lead(IV) acetate . Additionally, regioselective synthesis methods have been developed for ortho-iodobiphenylboronic acid derivatives, which have shown potential as catalysts for carboxylic acid activation and possess antimicrobial activity . The Johnson ortho ester Claisen rearrangement has been utilized to synthesize monocyclic analogues of mycophenolic acid .

Molecular Structure Analysis

The molecular structure of this compound and its salts has been investigated using various techniques. X-ray diffraction studies have provided insights into the crystal structure of the acid salt CsH9I2O12, revealing its layered arrangement and the presence of hydrogen bonds . Density functional theory calculations have been performed to model the proton transport in orthoperiodic acids and their salts, which supports the experimental findings and helps to understand the dimerization and proton transfer processes .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The protodeboronation of ortho- and para-phenol boronic acids has been developed as a metal-free thermal process, which is applied to the synthesis of ortho- and meta-functionalized phenols . The Pd-catalyzed ortho-C-H amidation of benzoic acids is another example of a chemical reaction involving ortho derivatives, leading to the formation of anthranilic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are of significant interest. The acid salt CsH9I2O12 exhibits proton conductivity and a transition to a superionic state, which is a notable physical property . The chemical properties of ortho derivatives have been explored in the context of their reactivity and potential as catalysts, as well as their biological activity, such as the antimicrobial properties of certain ortho-iodobiphenylboronic acid derivatives . Furthermore, orthosilicic acid, a related compound, has been shown to stimulate collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells, suggesting its role in bone metabolism .

Mechanism of Action

Orthoperiodic acid, with the chemical formula H5IO6 , is the highest oxoacid of iodine, in which the iodine exists in oxidation state VII .

Target of Action

This compound primarily targets 1,2-difunctional compounds , most notably, it cleaves vicinal diols into two aldehyde or ketone fragments . This property makes it particularly useful in organic synthesis and analytical chemistry.

Mode of Action

The interaction of this compound with its targets involves oxidative cleavage . When it encounters a vicinal diol, it cleaves the C-C bond, converting the diol into two separate carbonyl compounds . This reaction is particularly useful in determining the structure of carbohydrates, as this compound can be used to open saccharide rings .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of vicinal diols . The cleavage of these diols results in the formation of aldehydes or ketones . This can significantly alter the structure and function of the original molecule, leading to downstream effects that depend on the specific context of the reaction.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that this compound is soluble in water and alcohols , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The cleavage of vicinal diols by this compound results in the formation of two separate carbonyl compounds . This can lead to significant changes in the molecular structure and potentially the function of the original compound. In the context of carbohydrate analysis, this can provide valuable information about the structure of the carbohydrate molecule .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, this compound can be dehydrated to give metaperiodic acid by heating to 100 °C . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) . Therefore, the temperature and other environmental conditions can significantly influence the action and stability of this compound.

Safety and Hazards

Orthoperiodic acid is a potent oxidizing agent. It can cause burns upon contact with skin and eyes . It is also harmful if swallowed or inhaled, and can contribute to fire hazards when in proximity to combustible materials .

Future Directions

Orthoperiodic acid showcases the ability to cleave carbon-carbon bonds in specific organic compounds, a unique property harnessed in numerous scientific and industrial applications . Dehydration of this compound gives metaperiodic acid . Further heating to around 150 °C gives iodine pentoxide (I2O5) rather than the expected anhydride diiodine heptoxide (I2O7) .

Relevant Papers

A study titled “Crystal Structure and Properties of Acid Salt of this compound” provides more detailed information about the properties of this compound .

properties

IUPAC Name

pentahydroxy(oxo)-λ7-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OI(=O)(O)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5IO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13444-71-8 (HIO4)
Record name Periodic acid
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DSSTOX Substance ID

DTXSID10883144
Record name Periodic acid
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Molecular Weight

227.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Solid
Record name Periodic acid (H5IO6)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Orthoperiodic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

10450-60-9
Record name Periodic acid (H5IO6)
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Record name Periodic acid
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Record name Periodic acid (H5IO6)
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Record name Orthoperiodic acid
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Record name ORTHOPERIODIC ACID
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Record name Orthoperiodic acid
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Melting Point

130 °C
Record name Orthoperiodic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

A: Orthoperiodic acid, also known as paraperiodic acid, has the molecular formula H5IO6. Its molecular weight is 227.94 g/mol. Spectroscopically, this compound has been characterized using techniques like nuclear quadrupole resonance (NQR) [, ] and electron spin resonance (ESR) [, ]. For instance, NQR studies on powder samples of H5IO6 have revealed temperature-dependent resonance frequencies and quadrupole coupling constants for 127I, offering insights into its electronic environment and molecular structure [, ].

A: In aqueous solutions, this compound undergoes a series of acid dissociation steps, characterized by its pKa values. Studies have determined the stepwise acid dissociation constants of this compound to be pK1 = 0.98 ± 0.18, pK2 = 7.42 ± 0.03, and pK3 = 10.99 ± 0.02 []. These values indicate that this compound readily loses its first proton in water, while subsequent deprotonations occur under progressively more alkaline conditions. Additionally, research suggests that the frequently proposed dimerization of periodate and the ortho-meta equilibrium are not significant factors in its aqueous chemistry [].

A: this compound is a versatile reagent in organic chemistry, particularly recognized for its role in oxidative cleavage reactions. A prominent example is the Malaprade reaction, where this compound cleaves vicinal diols to generate aldehydes or ketones []. This reaction is particularly useful in carbohydrate chemistry for structural analysis. Moreover, this compound can be used in conjunction with other reagents, such as sodium bromide or sodium iodide, to facilitate the halogenation of aromatic compounds [, ]. These reactions highlight the effectiveness of this compound in introducing valuable functional groups into organic molecules.

A: Certainly. This compound plays a crucial role in the synthesis of 2-[(2-oxoacyl)amino]benzoic acids by oxidizing 3-hydroxyquinoline-2,4(1H,3H)-diones []. This reaction highlights the ability of this compound to facilitate oxidative cleavage, leading to the formation of valuable building blocks in organic synthesis. Additionally, research has demonstrated the use of this compound in the asymmetric reductive amination of α-keto acids using iridium-based hydrogen transfer catalysts []. In this context, this compound enables the efficient synthesis of various unprotected unnatural α-amino acids, demonstrating its utility in accessing important chiral molecules.

A: Yes, this compound finds applications in industrial settings, particularly in the semiconductor industry. For instance, it is utilized in the manufacturing process of magnetoresistive random access memory (MRAM) devices []. In this context, this compound is a key component of compositions designed to remove residue generated during the dry etching of materials like ruthenium, a crucial step in semiconductor fabrication [, ]. This application highlights the effectiveness of this compound in controlled material removal and surface cleaning processes.

A: Yes, computational methods have provided valuable insights into the properties and behavior of this compound. For example, researchers have employed both experimental and theoretical approaches to investigate the nuclear quadrupole resonance of 127I in this compound []. These studies aimed to correlate experimental observations with theoretical calculations, providing a deeper understanding of the electronic structure and bonding characteristics of this compound. Such computational studies contribute to a more comprehensive knowledge base for this compound, enabling more accurate predictions of its reactivity and behavior in various chemical environments.

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